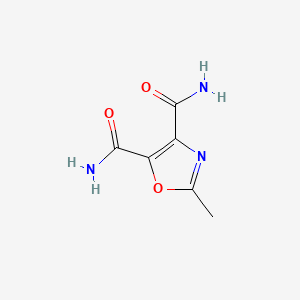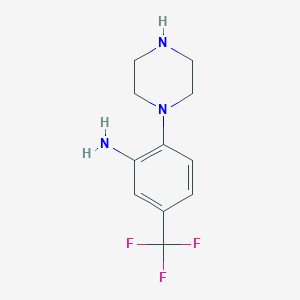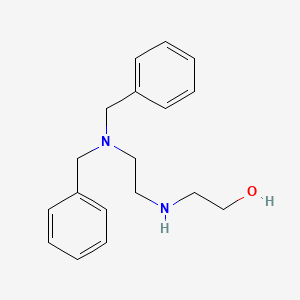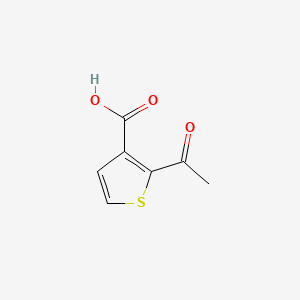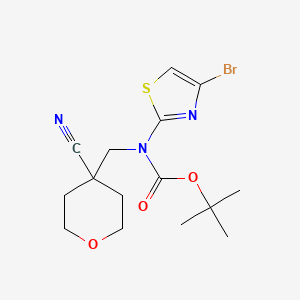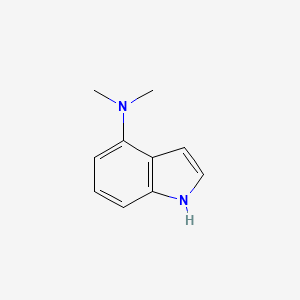
N,N-dimethyl-1H-indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-indol-4-amine can be achieved through various methods. One common approach involves the reaction of indole with dimethylamine in the presence of a suitable catalyst. For example, the Fischer indole synthesis can be employed, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
Major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
N,N-dimethyl-1H-indol-4-amine has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, including serotonin receptors, which play a crucial role in its biological effects . The compound’s ability to modulate these pathways makes it a valuable tool in pharmacological research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-dimethyl-1H-indol-4-amine include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known hallucinogenic compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-1H-indol-4-amine |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-5-3-4-9-8(10)6-7-11-9/h3-7,11H,1-2H3 |
Clave InChI |
FAEBUZRCBKFFTN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


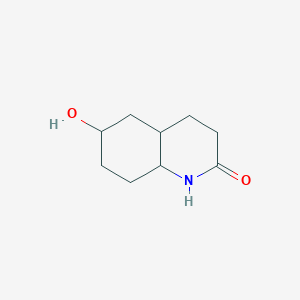
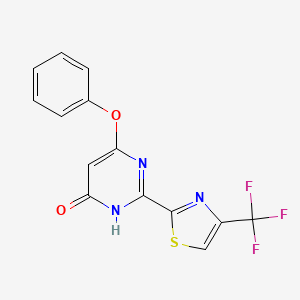
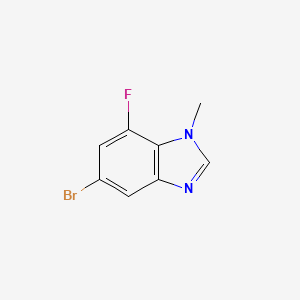
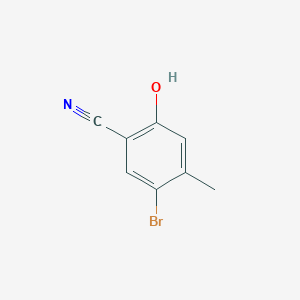
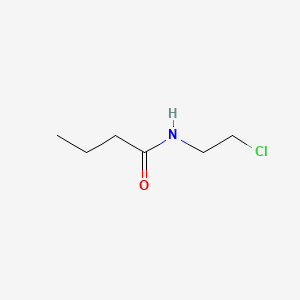
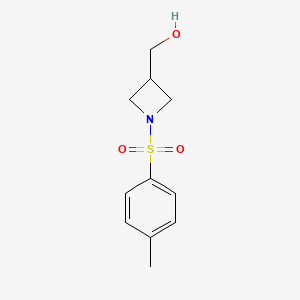
![N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B13941664.png)
![1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-](/img/structure/B13941668.png)
![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B13941672.png)
